4-Tert-butyl-1,2,5-oxadiazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

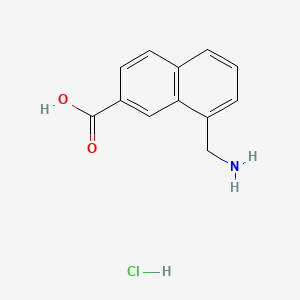

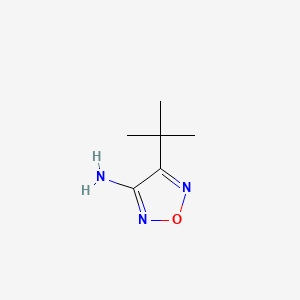

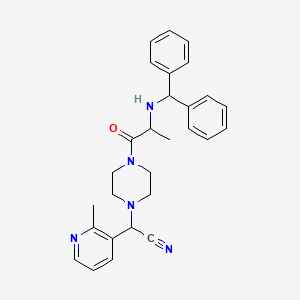

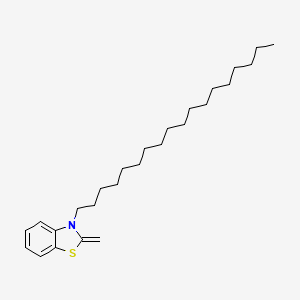

“4-Tert-butyl-1,2,5-oxadiazol-3-amine” is a chemical compound with the CAS Number: 159013-87-3 . It has a molecular weight of 141.17 . The IUPAC name for this compound is 4-tert-butyl-1,2,5-oxadiazol-3-amine . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “4-Tert-butyl-1,2,5-oxadiazol-3-amine” is 1S/C6H11N3O/c1-6(2,3)4-5(7)9-10-8-4/h1-3H3, (H2,7,9) . This indicates the presence of 6 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis

“4-Tert-butyl-1,2,5-oxadiazol-3-amine” is a powder that is stored at room temperature . The compound has a molecular weight of 141.17 .Applications De Recherche Scientifique

Synthesis and Some Chemical Characteristics of 4″-nitro-3,3′4′,3″-ter-1,2,5-oxadiazol-4-amine

A method was developed for synthesizing 4″-nitro-3,3′:4′,3″-ter-1,2,5-oxadiazol-4-amine, exploring its reaction with N- and O-nucleophiles under various conditions. This study contributes to the understanding of the chemical behavior and potential applications of oxadiazol-4-amine derivatives (Astrat’ev et al., 2016).

Solid State Synthesis and Fluorescence of 1,3,4-Oxadiazole Derivatives Two 1,3,4-oxadiazole derivatives were synthesized using a solid-state process. The derivatives demonstrated significant fluorescence properties, indicating potential applications in fields such as material science and bioimaging (Huang Wei, 2007).

Biological Applications

Novel 1,2,4-Oxadiazoles and Trifluoromethylpyridines Antitumor Activity

The study focused on the design and biological evaluation of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. These compounds, especially compound 17, showed promising in vitro anti-cancer activity, highlighting the therapeutic potential of 1,2,4-oxadiazoles in cancer treatment (Maftei et al., 2016).

Synthesis, Crystal Structure and Antitumor Activity of a Thiazol-2-amine Derivative This research synthesized and determined the crystal structure of a thiazol-2-amine derivative, which exhibited good antitumor activity against the Hela cell line. The study contributes to the exploration of oxadiazol derivatives in the development of new anticancer drugs (叶姣 et al., 2015).

Chemical Transformations and Reactivity

Transformations of Furoxans into 1,2,3,4-Tetrazine 1,3-Dioxides The study explored the unexpected reactions of furoxans, leading to the formation of [1,2,5]oxadiazolo[3,4-e][1,2,3,4]tetrazine 4,6-di-N-oxide and other compounds. The findings provide insight into the reactivity of these compounds and their potential applications in various chemical processes (Zelenov et al., 2017).

Synthesis of Various 3-Substituted 1,2,4-Oxadiazole-Containing Chiral β3- and α-Amino Acids This study presents the synthesis of chiral 1,2,4-oxadiazole-containing amino acids from Fmoc-protected aspartic acid. The research contributes to the field of nonnatural amino acids and their potential applications in combinatorial synthesis and pharmaceuticals (Hamze et al., 2003).

Safety And Hazards

The safety information for “4-Tert-butyl-1,2,5-oxadiazol-3-amine” includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

4-tert-butyl-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-6(2,3)4-5(7)9-10-8-4/h1-3H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZPCLWZGOCFKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NON=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-1,2,5-oxadiazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1,3-diazabicyclo[3.2.0]hept-2-ene-7-carboxylic acid](/img/structure/B582924.png)